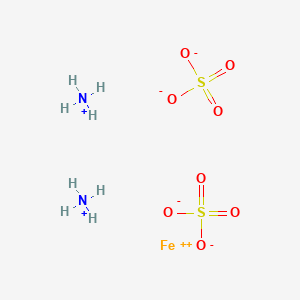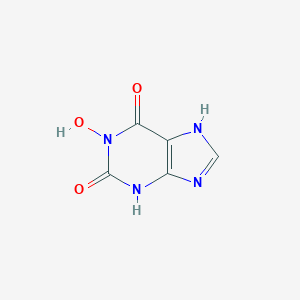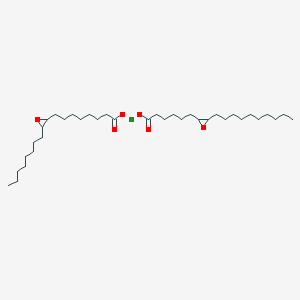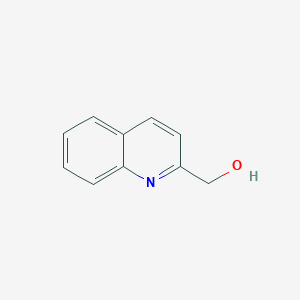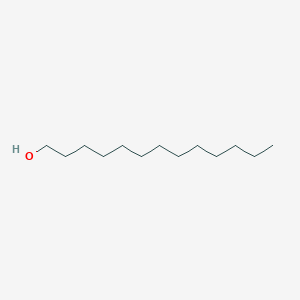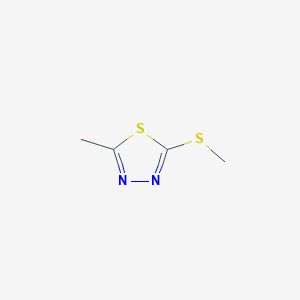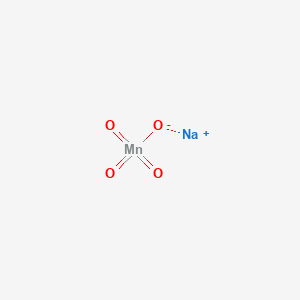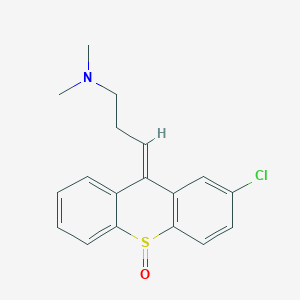
メトキシトリメチルシラン
概要
説明
Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy.
科学的研究の応用
有機化合物の合成
メトキシトリメチルシランは、有機化合物の合成において重要な役割を果たします . 医薬品、ポリマー、その他の化学製品の開発に貢献する、さまざまな化学反応で新しい有機化合物を生成するために使用されます。
アルファ-リチオアルコキシシランの調製
メトキシトリメチルシランは、tert-ブチルリチウムで処理することにより、アルファ-リチオアルコキシシランを調製するために使用されます . アルファ-リチオアルコキシシランは、特にシリコン含有化合物の製造における有機合成において重要な中間体です。
疎水性表面コーティング
メトキシトリメチルシランは、高い水接触角と低い表面エネルギーを有する疎水性表面コーティングを提供するために主に使用されるシリル化剤です . これにより、防水性テキスタイルの製造や建設業界など、撥水性が求められるさまざまな業界で役立ちます。
ラボウェアのクエンチング
メトキシトリメチルシランは、HF/ピリジンを扱う際にラボウェアをクエンチするために使用されます . これにより、望ましくない反応や汚染を防ぎ、実験結果の精度と信頼性を確保できます。
超疎水性材料の製造
超疎水性リサイクルポリエチレンテレフタレート (rPET) エアロゲルは、rPET 繊維とポリビニルアルコール (PVA) を使用して製造することができ、メトキシトリメチルシランでコーティングすることができます . これらの超疎水性材料は、油水分離、水浄化、その他の環境技術における潜在的な用途があります。
耐候性
メトキシトリメチルシランは、UV にさらされると耐候性を示し、変色効果を 45% 低減します . これにより、日光にさらされ、経時的に色を維持する必要がある屋外用素材や製品の製造に役立ちます。
Safety and Hazards
作用機序
Target of Action
Methoxytrimethylsilane (MTMS) is primarily used as a silylating agent . Its primary targets are surfaces that require a hydrophobic coating . The compound interacts with these surfaces to provide a high water contact angle and low surface energy .
Mode of Action
MTMS modifies the surfaces by attaching its silyl group to the target molecules. This interaction results in a change in the physical properties of the surface, making it more hydrophobic . The compound’s mode of action is primarily physical rather than biochemical.
Biochemical Pathways
It can affect the properties of materials used in various applications, such as the fabrication of superhydrophobic recycled polyethylene terephthalate (rpet) aerogels .
Result of Action
The primary result of MTMS action is the creation of a hydrophobic surface coating . This can be used to enhance the water resistance of various materials. For example, MTMS has been used to create weather-resistant coatings on epoxy resins, reducing the effect of color change by 45% upon exposure to UV light .
特性
IUPAC Name |
methoxy(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12OSi/c1-5-6(2,3)4/h1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POPACFLNWGUDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062001 | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with a mild odor; [Alfa Aesar MSDS] | |
| Record name | Methoxytrimethylsilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20811 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1825-61-2 | |
| Record name | Methoxytrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1825-61-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methoxytrimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001825612 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHOXYTRIMETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, methoxytrimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methoxytrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methoxytrimethylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9U6DL2PM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of methoxytrimethylsilane?
A1: The molecular formula of MTMS is C4H12OSi, and its molecular weight is 104.21 g/mol. []
Q2: Is there spectroscopic data available for methoxytrimethylsilane?
A2: Yes, infrared (IR) and Raman spectroscopic data for MTMS, including its deuterated analog, have been reported. These studies provide insights into the vibrational modes and molecular conformation of MTMS. [, , ]
Q3: How does methoxytrimethylsilane interact with silica surfaces?
A3: MTMS primarily interacts with silica surfaces through hydrogen bonding between its oxygen atom and surface silanol groups. This interaction can involve isolated silanol groups or adjacent pairs. While hydrogen bonding is the dominant interaction at the solid/liquid interface, evacuation can promote a low level of chemisorption, resulting in the formation of –SiOMe and –SiOSiMe3 species on the silica surface. []
Q4: Can methoxytrimethylsilane be used to synthesize silicon nitride films?
A4: Yes, MTMS can serve as a silicon source for the growth of silicon nitride (Si3N4) crystalline films using microwave plasma-enhanced chemical vapor deposition (MPCVD). This method allows for controlled silicon introduction and results in the deposition of thin films at rates of approximately 0.1 μm/h. []
Q5: How does methoxytrimethylsilane participate in deoligomerization reactions?
A5: MTMS is a product of the deoligomerization of hexamethyldisiloxane and hexamethylcyclotrisiloxane using dimethyl carbonate over an alumina-supported potassium fluoride catalyst. These reactions produce MTMS and dimethoxydimethylsilane in high yields. [, ]
Q6: Can methoxytrimethylsilane be used as a trapping agent for reactive intermediates?
A6: Yes, MTMS can trap transient silenes like 1,1-diphenylsilene and 1,1-bis(4-trifluoromethylphenyl)silene, forming stable adducts. This trapping ability is helpful for studying the reactivity and mechanisms of these reactive intermediates. [, , , ]
Q7: Does methoxytrimethylsilane play a role in the synthesis of specific organic compounds?
A7: MTMS is employed in synthesizing 2-alkyl-2-(2-furanyl)-1,3-cyclopentanediones. It acts as a reagent alongside trimethylsilyl triflate, facilitating the conversion of 2-acylfurans into the desired cyclopentanediones. []
Q8: Can methoxytrimethylsilane modify the properties of materials?
A8: Yes, MTMS is used to modify recycled cellulose fibers in the synthesis of superhydrophobic hybrid silica-cellulose aerogels. These aerogels exhibit excellent thermal insulation and sound absorption properties, demonstrating the potential of MTMS in material science. []
Q9: Is methoxytrimethylsilane used in nanoparticle synthesis?
A9: Yes, MTMS is utilized for functionalizing silica nanoparticles, alongside other alkoxysilane derivatives. This modification enhances the hydrophobicity of the nanoparticles, influencing the surface properties of films derived from bilayer hybrids. []
Q10: Can methoxytrimethylsilane be used as a growth inhibitor in chemical vapor deposition?
A10: While MTMS can inhibit the growth of materials like HfO2 during chemical vapor deposition, it does so non-selectively. This non-selective inhibition makes it unsuitable for eliminating bread-loaf profiles in trench filling applications. []
Q11: Does methoxytrimethylsilane have a role in the synthesis of carbon nanotubes?
A11: MTMS can be used as a silicon precursor in the chemical vapor deposition synthesis of silicon-doped single-walled carbon nanotubes. This doping introduces structural and electronic differences in the resulting nanotubes, highlighting the potential of MTMS in nanomaterial synthesis. []
Q12: How do different solvents affect the reactivity of methoxytrimethylsilane with silenes?
A12: The reactivity of MTMS with transient silenes is influenced by the solvent. For example, reactions are generally slower in tetrahydrofuran (THF) compared to hexane or acetonitrile. This difference arises from the complexation of silenes with THF, which reduces the concentration of free silene available for reaction with MTMS. []
Q13: Are there any computational studies investigating the interaction of methoxytrimethylsilane with carbon dioxide?
A13: Yes, ab initio calculations have been conducted to investigate the interaction of MTMS with carbon dioxide (CO2). These studies, focusing on model structures representing polymer functional groups, suggest that CO2 interacts specifically with MTMS through a Lewis acid-Lewis base interaction. This interaction contributes to the solubility of CO2 in polymers containing MTMS-like functionalities. []
Q14: What safety precautions should be taken when handling methoxytrimethylsilane?
A14: While specific safety regulations are not detailed in the provided research, MTMS is a flammable liquid and should be handled with care. Always consult the Safety Data Sheet (SDS) before handling any chemical substance. []
Q15: What are some potential future research directions for methoxytrimethylsilane?
A15: Future research could explore:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


